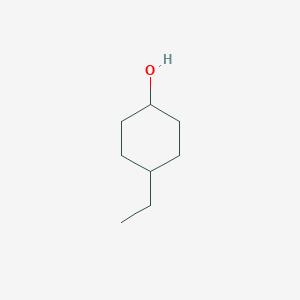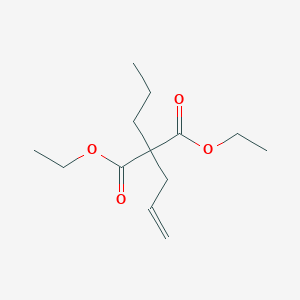
Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" involves several chemical pathways, including condensation reactions and complexation with metal ions. One study details the electrochemical characterization of a similar compound, emphasizing its complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+, as studied through electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014). Another approach involves condensing dibenzylamine with 2-arylidene-malonic acid diethyl esters, illustrating the methods of obtaining functionalized ligands for potential coordination chemistry (Meskini et al., 2010).
Molecular Structure Analysis
The molecular structure of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" and related compounds have been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal the compound's ability to coordinate metal atoms, showcasing two potential coordination pockets. Such structural features are crucial for understanding the compound's reactivity and interaction with other molecules (Meskini et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" include radical addition and Diels-Alder reactions. For example, the radical addition of diethyl (2-phenylseleno)propanedioate to olefins demonstrates the compound's reactivity in forming new C-C bonds, facilitating the synthesis of complex organic molecules (Byers & Lane, 1990). Similarly, the Diels-Alder reaction with cyclopentadiene yields diastereomers with high selectivity, further illustrating the compound's versatile chemical behavior (Toscano et al., 2001).
Physical Properties Analysis
The physical properties of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" include its density and molar volumes when mixed with various alcohols. Studies measuring these properties across different temperatures provide insights into the compound's solubility and interaction with solvents, crucial for its application in synthesis and material science (Wang & Yan, 2010).
Chemical Properties Analysis
The compound's chemical properties are characterized by its reactivity in synthesis reactions, including its role as an intermediate in the synthesis of other complex molecules. For instance, the synthesis of diethyl 2-(3-Methoxypropyl) succinate from 1,3-propanediol demonstrates the compound's utility in producing esters with potential applications in various chemical industries (Wen-hao, 2009).
Applications De Recherche Scientifique
Electrochemical Characterization and Complexation with Lanthanide Cations
Diethyl (prop-2-en-1-yl)(propyl)propanedioate has been studied for its electrochemical properties and its ability to form complexes with lanthanide metal ions. The research conducted by Amarandei et al. (2014) focused on the electrochemical characterization through cyclic voltammetry and differential pulse voltammetry. It was found that the compound undergoes specific redox processes, which were analyzed in the context of its complexation behavior towards lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+. This study was significant for understanding the electrochemical behavior and potential applications of this compound in materials science and coordination chemistry Amarandei et al., 2014.
Radical Addition to Olefins
Another aspect of research on Diethyl (prop-2-en-1-yl)(propyl)propanedioate involves its use in organic synthesis, specifically in the radical addition to olefins. The study by Byers and Lane (1990) demonstrated that the diethyl malonyl radical, generated via the photolysis of Diethyl (2-phenylseleno)propanedioate, adds to olefins. This process, propagated by phenyl selenide transfer, leads to products arising from the formal addition of the compound. This research provides insights into the synthetic utility of this compound in organic chemistry, offering a method for forming carbon-carbon bonds through radical processes Byers & Lane, 1990.
Synthesis and Molecular Docking Studies
The compound has also been explored in the context of medicinal chemistry. Saravanan et al. (2013) synthesized an indole-based compound starting from Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate and studied its antihypertensive activity using renin, a protein that plays a major role in high blood pressure. Molecular docking studies were performed to show the synthesized compound's renin inhibitory activity, offering promising results for its potential as a target for hypertension treatment Saravanan, Upgade, & Manivannan, 2013.
Thermally In-Stable Reaction Mixture Safety Evaluation
Safety and kinetic aspects of reactions involving Diethyl (prop-2-en-1-yl)(propyl)propanedioate have been assessed, especially in the context of its reaction with Fuming Nitric acid. Veedhi et al. (2016) reported on hazard evaluation studies for a laboratory-scale reaction forming diethyl 2-nitropropanedioate. Their findings emphasize the importance of controlled addition and temperature management to prevent thermal runaway situations, crucial for process safety in chemical manufacturing Veedhi et al., 2016.
Propriétés
IUPAC Name |
diethyl 2-prop-2-enyl-2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELSEWGOVCFKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514998 | |
| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |
CAS RN |
59726-38-4 | |
| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



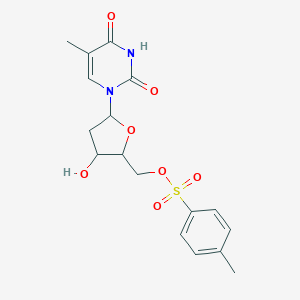
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
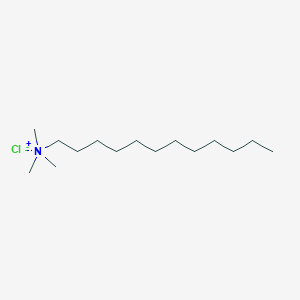
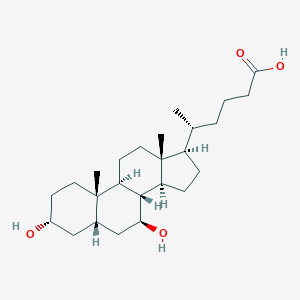
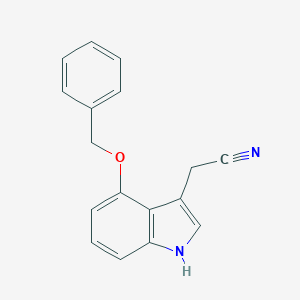
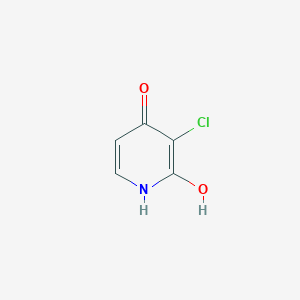
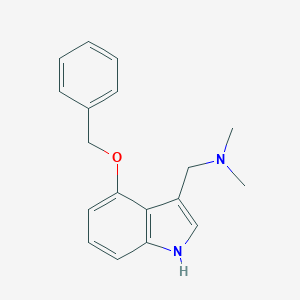
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
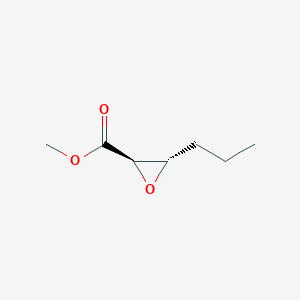
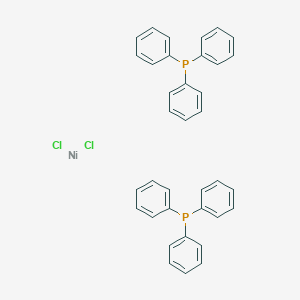
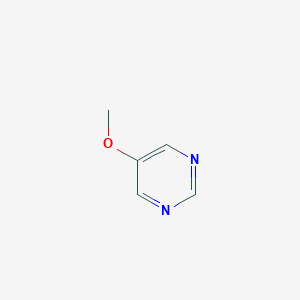
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
